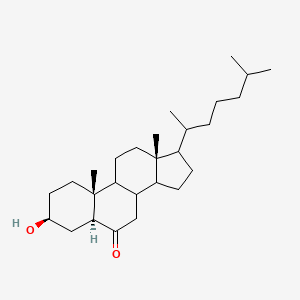

5alpha-Cholestan-3beta-ol-6-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(3S,5S,10R,13R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18?,19-,20?,21?,22?,23?,24+,26+,27+/m0/s1 |

InChI Key |

JQMQKOQOLPGBBE-JJMJUPCVSA-N |

Isomeric SMILES |

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Pathways of 5alpha-Cholestan-3beta-ol-6-one

The de novo chemical synthesis of 5α-Cholestan-3β-ol-6-one provides a foundational route to this and related steroidal compounds, allowing for precise control over the molecular architecture.

Multi-Step Organic Synthesis from Defined Sterol Precursors

The synthesis of complex sterols like 5α-Cholestan-3β-ol-6-one often begins with more readily available sterol precursors. For instance, a multi-step synthesis of 16β-hydroxy-5α-cholestane-3,6-dione, a related cytotoxic marine oxysterol, was achieved in six steps starting from diosgenin. nih.gov This process involved key transformations, including the selective deoxygenation of a primary alcohol and subsequent oxidation to introduce the desired dione (B5365651) functionality. nih.gov Similarly, the synthesis of another polyhydroxylated sterol, 24-methylene-cholesta-3β,5α,6β,19-tetrol, was accomplished from stigmasterol (B192456) in ten steps. nih.gov These examples highlight the general strategy of employing well-defined, naturally abundant sterols as starting materials for the intricate, step-wise construction of more complex and rare oxysterols.

Regioselective and Stereoselective Oxidative Transformations

A critical aspect of synthesizing 5α-Cholestan-3β-ol-6-one and its analogs is the ability to selectively introduce oxygen functionalities at specific positions on the steroid core. Regioselective and stereoselective oxidative transformations are key to achieving this. For example, one-step electrochemical Shono-type oxidation has been utilized to synthesize chiral α-hydroxyl amide metabolites with high regio- and stereoselectivity. nih.gov While this specific example doesn't produce 5α-Cholestan-3β-ol-6-one, the principle of controlled electrochemical oxidation is highly relevant. Another approach involves the use of specific oxidizing agents to target certain positions. For instance, the oxidation of [14C]-cholesterol with iodide metaperiodate (HIO4) can produce [14C]-cholestane-3β,5α,6β-triol and [14C]-6-oxo-cholestan-3β,5α-diol in a single step, demonstrating a method for introducing the 6-oxo group. nih.govosti.gov

Fungal unspecific peroxygenases (UPOs) also offer a powerful tool for regioselective and stereoselective epoxidation of fatty acids, a process that shares mechanistic similarities with steroid oxidation. nih.gov These enzymes have demonstrated high selectivity, which could potentially be applied to steroid substrates to achieve desired oxidative transformations. nih.gov

Chemoenzymatic Approaches in Steroid Synthesis

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical transformations. In the context of 5α-Cholestan-3β-ol-6-one synthesis, enzymes play a crucial role in specific steps. For example, the conversion of cholest-4-en-3-one to 5α-cholestan-3-one is catalyzed by the enzyme cholest-4-en-3-one 5α-reductase, which is primarily found in the microsomal fraction of rat liver and requires NADPH as a cofactor. researchgate.net Subsequently, the 3-keto group of 5α-cholestan-3-one can be reduced to the corresponding 3β-hydroxy group by 3β-hydroxysteroid dehydrogenase, another microsomal enzyme that also utilizes NADPH. nih.gov These enzymatic steps offer high stereoselectivity, ensuring the correct configuration at key chiral centers of the steroid nucleus.

Semi-Synthetic Preparation from Endogenous Steroids (e.g., Cholesterol and its Derivatives)

Given the structural complexity of 5α-Cholestan-3β-ol-6-one, semi-synthetic methods starting from abundant endogenous steroids like cholesterol are often more practical than total synthesis. A direct one-step synthesis of 6-oxo-cholestan-3β,5α-diol has been reported via the oxidation of cholesterol. nih.gov This method is significant as 6-oxo-cholestan-3β,5α-diol is a putative metabolite of cholestane-3β,5α,6β-triol, which itself is formed from cholesterol-5,6-epoxides. nih.gov The conversion of cholesterol to its epoxide, 5,6α-epoxy-5α-cholestan-3β-ol, is a key intermediate step. nih.gov The synthesis of related cholestane (B1235564) derivatives, such as 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol, has been achieved from cholic acid, demonstrating the utility of other endogenous steroids as starting materials for complex sterol synthesis. researchgate.net

Table 1: Key Starting Materials and Intermediates in the Synthesis of 5α-Cholestan-3β-ol-6-one and Related Compounds

| Compound Name | Starting Material/Intermediate | Synthetic Target |

|---|---|---|

| Diosgenin | Starting Material | 16β-hydroxy-5α-cholestane-3,6-dione nih.gov |

| Stigmasterol | Starting Material | 24-methylene-cholesta-3β,5α,6β,19-tetrol nih.gov |

| Cholesterol | Starting Material | 6-oxo-cholestan-3β,5α-diol nih.govosti.gov |

| Cholest-4-en-3-one | Intermediate | 5α-cholestan-3-one researchgate.net |

| 5α-cholestan-3-one | Intermediate | 5α-Cholestan-3β-ol nih.gov |

| Cholic Acid | Starting Material | 5β-cholestane-3α, 7α, 12α, 25-tetrol researchgate.net |

| 5,6α-epoxy-5α-cholestan-3β-ol | Intermediate | Cholestane-3β,5α,6β-triol nih.govnih.gov |

Synthesis of Isotopic Analogs for Metabolic Tracing Studies

To understand the metabolic fate of 5α-Cholestan-3β-ol-6-one, isotopically labeled analogs are indispensable. A derivative isotope dilution method has been developed for the determination of 5α-cholestan-3β-ol, highlighting the importance of isotopic labeling in quantitative analysis. nih.gov The synthesis of [14C]-labeled cholestane-3β,5α,6β-triol and [14C]-6-oxo-cholestan-3β,5α-diol has been achieved through the oxidation of [14C]-cholesterol. nih.govosti.gov This provides a direct route to radiolabeled versions of the target compound and its close metabolic relatives, enabling their use in in vivo and in vitro studies to trace metabolic pathways and identify downstream metabolites. The use of carbon-14 (B1195169) labeled cholesterol alpha-oxide has also been noted. nih.gov

Preparation of Structurally Modified Derivatives for Mechanistic Investigations

To probe the structure-activity relationships and mechanisms of action of 5α-Cholestan-3β-ol-6-one, the synthesis of structurally modified derivatives is essential. For example, the synthesis of 16β-hydroxy-5α-cholestane-3,6-dione, a novel cytotoxic marine oxysterol, allows for the investigation of how additional hydroxyl groups and the positioning of ketone functionalities influence biological activity. nih.gov Similarly, the synthesis of polyhydroxylated sterols like 24-methylene-cholesta-3β,5α,6β,19-tetrol provides analogs to study the impact of multiple hydroxyl groups on cytotoxicity. nih.gov The preparation of the acetate (B1210297) derivative, 5α-Cholestan-3β-ol-6-one 3-acetate, offers a way to study the effect of modifying the 3β-hydroxyl group on the compound's properties and interactions. chemicalbook.com These synthetic efforts to create a library of related compounds are crucial for elucidating the specific structural features responsible for the biological effects of 5α-Cholestan-3β-ol-6-one.

Biosynthesis and Endogenous Formation Pathways

Enzymatic Pathways Leading to 5alpha-Cholestan-3beta-ol-6-one Formation

The enzymatic synthesis of this compound is a complex process involving several key enzymes and intermediate molecules.

The enzymatic landscape for the formation of this compound involves a cascade of reactions catalyzed by specific enzymes. While the complete pathway is still under investigation, several key enzymes have been identified.

One of the initial steps in the biosynthesis of cholestanol (B8816890), a precursor to our target molecule, involves the action of 3-beta-hydroxysteroid dehydrogenase . This enzyme, primarily located in the microsomal fraction of the liver, catalyzes the conversion of 5alpha-cholestan-3-one (B1202042) to 5alpha-cholestan-3beta-ol. tandfonline.com This reaction is dependent on the coenzyme NADPH as a hydrogen donor. tandfonline.com

Another crucial enzyme family implicated in steroid metabolism is the cytochrome P450 (CYP) family . These enzymes are known to be involved in the hydroxylation of the steroid nucleus. researchgate.netnih.gov Although a specific CYP enzyme responsible for the direct 6-hydroxylation of 5alpha-cholestan-3beta-ol has not been definitively identified, their involvement is highly probable given their known roles in steroid modifications. For instance, CYP2A6 and CYP2E1 are known to be involved in steroid metabolism. wikipedia.orgwikipedia.org Furthermore, the enzyme HSD11B2 has been identified to oxidize the 6-hydroxy group of cholestane-3β,5α,6β-triol to form the corresponding 6-keto derivative, suggesting a potential final step in the formation of this compound. nih.gov

Cholesterol oxidase , an enzyme found in various microorganisms, is also a key player in the modification of the cholesterol structure. tandfonline.com This enzyme can oxidize cholesterol to cholestenone, a precursor for further transformations. tandfonline.com

The table below summarizes the key enzymes and their roles:

| Enzyme/Coenzyme | Function | Cellular Localization |

| 3-beta-hydroxysteroid dehydrogenase | Converts 5alpha-cholestan-3-one to 5alpha-cholestan-3beta-ol. tandfonline.com | Microsomes tandfonline.com |

| NADPH | Coenzyme (hydrogen donor) for 3-beta-hydroxysteroid dehydrogenase. tandfonline.com | Cytosol/Mitochondria |

| Cytochrome P450 (CYP) enzymes | Likely involved in the hydroxylation of the cholestane (B1235564) skeleton. researchgate.netnih.gov | Endoplasmic Reticulum/Mitochondria |

| HSD11B2 | Oxidizes a 6-hydroxy group to a 6-keto group. nih.gov | Endoplasmic Reticulum |

| Cholesterol Oxidase | Oxidizes cholesterol to cholestenone. tandfonline.com | Microorganisms tandfonline.com |

The journey from cholesterol to this compound involves several precursor molecules and intermediate metabolites. Cholesterol is the primary precursor for the biosynthesis of all steroids. wikipedia.org

A key pathway involves the conversion of cholesterol to 5alpha-cholestan-3beta-ol (also known as cholestanol). biosynth.com This conversion can occur through intermediates such as cholest-4-en-3-one and 5alpha-cholestan-3-one . nih.gov The enzyme cholest-4-en-3-one 5α-reductase, found in liver microsomes, catalyzes the conversion of cholest-4-en-3-one to 5α-cholestan-3-one. nih.gov

The formation of the 6-oxo group likely proceeds through a hydroxylated intermediate. One proposed pathway involves the formation of cholestane-3beta,5alpha,6beta-triol . nih.gov This triol can then be oxidized to 5alpha-cholestan-3beta,5alpha-diol-6-one , a closely related compound. nih.gov The direct precursor to this compound is likely 5alpha-cholestan-3beta,6-diol , which would be oxidized at the C6 position.

The following table outlines the key precursors and intermediates:

| Precursor/Intermediate | Role in the Pathway |

| Cholesterol | The ultimate precursor for steroid biosynthesis. wikipedia.org |

| Cholest-4-en-3-one | An intermediate in the conversion of cholesterol to cholestanol. nih.gov |

| 5alpha-Cholestan-3-one | The direct precursor to 5alpha-cholestan-3beta-ol. tandfonline.com |

| 5alpha-Cholestan-3beta-ol (Cholestanol) | A key intermediate that undergoes further oxidation. biosynth.com |

| Cholestane-3beta,5alpha,6beta-triol | A potential hydroxylated intermediate before oxidation to the 6-keto form. nih.gov |

Enzymatic reactions are known for their high degree of stereospecificity, meaning they produce a specific stereoisomer of the product. In the formation of 5alpha-cholestan-3beta-ol from 5alpha-cholestan-3-one in rat liver microsomes, the reduction is stereospecific, yielding the 3beta-hydroxy configuration. tandfonline.com While the 3alpha-ol is also formed, the ratio of the 3beta to the 3alpha epimer is approximately 10:1. tandfonline.com

The oxidation of the 6-hydroxy group to a 6-keto group by HSD11B2 also implies a stereospecific interaction between the enzyme and its substrate. nih.gov The specific stereochemistry of the resulting 6-oxo compound is determined by the enzyme's active site.

Non-Enzymatic Formation of this compound (e.g., via Cholesterol Oxidation)

Beyond enzymatic pathways, this compound can also be formed through non-enzymatic processes, primarily through the oxidation of cholesterol. researchgate.net This autoxidation can be initiated by factors such as heat, light, and reactive oxygen species. researchgate.net

The non-enzymatic oxidation of cholesterol can lead to a variety of oxidized products, including various hydroxy, epoxy, and keto derivatives. researchgate.net While the direct, high-yield formation of this compound through this route is not well-documented, it is plausible that it can be formed as a minor product in the complex mixture of cholesterol oxidation products. The formation of 7-ketocholesterol (B24107) is a well-known product of cholesterol autoxidation, indicating that the formation of keto-steroids is a feasible non-enzymatic process. researchgate.netnih.gov

Occurrence and Distribution in Non-Human Biological Models (e.g., Rat Liver Microsomes, Microorganisms, Invertebrates)

This compound and its precursors have been identified in a variety of non-human biological systems.

Rat liver microsomes have been extensively used as a model system to study the biosynthesis of cholestanol and its derivatives. tandfonline.comnih.gov These studies have demonstrated the presence of the necessary enzymes for the conversion of cholesterol to 5alpha-cholestan-3beta-ol. tandfonline.comnih.gov The subsequent oxidation to the 6-keto form has been observed in rats, where cholestane-3beta,5alpha-diol-6-one was identified as a metabolite. wikipedia.org

Microorganisms , including bacteria and fungi, are known to be capable of transforming steroids. researchfloor.org Many microbial strains can oxidize cholesterol, leading to the formation of various steroid derivatives. tandfonline.com While the specific production of this compound by microorganisms is not extensively documented, their metabolic versatility makes them a potential source of this compound. Microbial transformations are known to include hydroxylations and oxidations at various positions on the steroid nucleus. researchfloor.org

Invertebrates , particularly marine invertebrates, are known to possess a diverse array of sterols. Some marine organisms have been found to contain cholestane-3β,5α,6β-triol, a potential precursor to this compound. nih.gov The presence of this triol suggests that the metabolic machinery for 6-hydroxylation and subsequent oxidation may exist in these organisms.

Metabolic Fates and Transformations of 5alpha Cholestan 3beta Ol 6 One

Catabolic Pathways and Metabolite Identification

The breakdown of 5alpha-Cholestan-3beta-ol-6-one proceeds through several key pathways, leading to a range of metabolites. These pathways primarily involve the modification of the ketone and hydroxyl groups, as well as the steroid nucleus itself.

Reduction to 5alpha-Cholestan-3beta-ol and Related Cholestanols

One of the significant metabolic routes for cholestane-based steroids is the reduction of keto groups. While the direct reduction of this compound is a subject of ongoing research, the metabolism of structurally similar compounds provides a clear model for its potential transformations.

In rat liver microsomes, enzymes have been identified that catalyze the conversion of 5alpha-cholestan-3-one (B1202042) into its corresponding alcohols. nih.gov Specifically, a 3-beta-hydroxysteroid dehydrogenase reduces 5alpha-cholestan-3-one to 5alpha-cholestan-3beta-ol. nih.gov Concurrently, a 3-alpha-hydroxysteroid dehydrogenase can produce the 3alpha-epimer, 5alpha-cholestan-3alpha-ol, though the formation of the 3beta-ol is favored by a ratio of approximately 10:1. nih.gov These microsomal enzymes can also catalyze the reverse reaction, oxidizing 5alpha-cholestan-3beta-ol back to 5alpha-cholestan-3-one. nih.gov

Furthermore, studies on the metabolism of cholestane-3beta,5alpha,6beta-triol, a closely related compound, identified 5alpha-cholestane-3beta,5alpha-diol-6-one as a major metabolite. nih.gov This transformation from a 6-beta-hydroxyl to a 6-keto group suggests that the reverse reaction—the reduction of the 6-keto group in this compound to a hydroxyl group—is a plausible catabolic pathway.

Further Oxidative and Hydroxylation Reactions of the Steroid Nucleus

The steroid nucleus of cholestane (B1235564) derivatives is susceptible to further enzymatic oxidation and hydroxylation, primarily mediated by cytochrome P450 enzymes located in the mitochondria or microsomes. nih.gov These reactions can occur at various positions on the steroid's A and B rings. nih.gov

For instance, the biotransformation of cholesterol in bovine adrenal cortex homogenates can yield cholestane-3beta,5alpha,6beta-triol, indicating enzymatic hydroxylation at the C-5 and C-6 positions. researchgate.net Additionally, related metabolic pathways show that other positions on the cholestane skeleton are targets for oxidation. The presence of metabolites like 5alpha-cholestane-3beta,7alpha-diol and 5alpha-cholestan-7-on-3beta-ol in metabolic studies of related compounds points to C-7 as another common site for hydroxylation and subsequent oxidation. nih.gov The formation of these varied oxysteroids highlights the diverse oxidative pathways that can modify the cholestane core. nih.gov

Conjugation Reactions of this compound Derivatives (e.g., Sulfation)

To increase water solubility and facilitate excretion, steroids and their metabolites often undergo conjugation reactions. While direct evidence for the sulfation of this compound is specific, the metabolism of related compounds offers strong precedents.

A notable example is the conjugation of cholestane-3beta,5alpha,6beta-triol, which has been found to be esterified with long-chain fatty acids in rats. nih.gov This esterification represents one form of conjugation. More commonly, steroid alcohols are conjugated with sulfate (B86663) or glucuronic acid. Given that oxysterols are frequently subjected to sulfation to create more hydrophilic molecules for transport and elimination, it is highly probable that this compound or its reduced derivatives undergo similar sulfation or glucuronidation reactions at the 3-beta-hydroxyl group.

Enzyme Systems Involved in Metabolic Transformations

The metabolic conversions of this compound and its relatives are catalyzed by specific enzyme systems with distinct substrate preferences and kinetics. Hydroxysteroid dehydrogenases and epoxide hydrolases are particularly crucial in these pathways.

Specificity and Kinetics of Hydroxysteroid Dehydrogenase Activity

Hydroxysteroid dehydrogenases (HSDs) are a superfamily of enzymes essential for the synthesis and metabolism of all steroid hormones. frontiersin.orgnih.gov They catalyze the interconversion of keto and hydroxyl groups on the steroid nucleus. frontiersin.org

The enzyme responsible for converting 5alpha-cholestan-3-one to 5alpha-cholestan-3beta-ol in rat liver is a 3-beta-hydroxysteroid dehydrogenase (3β-HSD) located mainly in the microsomal fraction. nih.gov This enzyme exhibits high specificity for its cofactor, requiring NADPH as the hydrogen donor and being inactive with NADH. nih.gov This distinguishes it from certain 3β-HSDs active on C19 steroids. nih.gov

The substrate specificity of this enzyme is also well-defined. It does not effectively reduce the 3-keto groups of cholest-4-en-3-one, cholest-5-en-3-one, or 5beta-cholestan-3-one. nih.gov Kinetic studies reveal that the conversion of 5alpha-cholestan-3-one is only slightly inhibited by its product, 5alpha-cholestan-3beta-ol, but is strongly inhibited by other steroids, as detailed in the table below. nih.gov

Table 1: Substrate Specificity and Inhibitors of Microsomal 5-alpha-Cholestan-3-one Reductase

| Compound | Activity/Effect | Reference |

|---|---|---|

| Substrates | ||

| 5alpha-cholestan-3-one | Converted to 5alpha-cholestan-3beta-ol | nih.gov |

| Cholest-4-en-3-one | Not reduced | nih.gov |

| Cholest-5-en-3-one | Not reduced | nih.gov |

| 5beta-cholestan-3-one | Not reduced | nih.gov |

| Inhibitors | ||

| 5alpha-cholestan-3beta-ol (product) | Slight inhibition | nih.gov |

| Cholest-5-en-3-one | Strong inhibition | nih.gov |

| 5alpha-cholestane-3beta,7alpha-diol | Strong inhibition | nih.gov |

Interactions with Epoxide Hydrolase Enzymes (as related oxysterols)

While this compound is not an epoxide, its metabolic pathway is closely linked to the activity of epoxide hydrolases on related oxysterols. A key metabolic precursor to compounds with the cholestane-3,5,6-triol (B47416) structure is cholesterol-5,6-epoxide. nih.gov

Cholesterol can be oxidized to form 5,6α-epoxy-5α-cholestan-3β-ol (cholesterol α-epoxide). researchgate.net This epoxide is then a substrate for a specific enzyme, cholesterol-5,6-oxide hydrolase (ChEH). nih.govwikipedia.org This enzyme catalyzes the stereoselective hydration of the epoxide ring to form cholestane-3beta,5alpha,6beta-triol. nih.govwikipedia.org This triol can subsequently be oxidized by a hydroxysteroid dehydrogenase to yield this compound.

Studies on mouse liver microsomal cholesterol epoxide hydrolase have shown it to be highly specific for steroid epoxides, as its activity is strongly inhibited by the steroid analog 5,6α-Imino-5α-cholestan-3β-ol but not by inhibitors of other epoxide hydrolases. nih.gov This demonstrates a dedicated enzymatic pathway for processing steroid epoxides, which are crucial intermediates in the formation of various oxysterols, including potential precursors to this compound.

Metabolic Flux and Regulatory Mechanisms in Model Organisms (Excluding Clinical Studies)

The metabolic fate of this compound, a 6-oxygenated derivative of cholestanol (B8816890), is an area of specialized research. While comprehensive studies detailing its metabolic flux and the intricate regulatory mechanisms governing its transformation in model organisms are not abundant, existing research on related compounds provides significant insights. The metabolism of this compound is intrinsically linked to the broader pathways of cholesterol and oxysterol biotransformation, which are subject to complex enzymatic and genetic control.

Formation of this compound in a Rat Model

Research in rat models has demonstrated that this compound is a significant metabolite of cholestane-3beta,5alpha,6beta-triol. In a study where rats were administered a single oral dose of radiolabeled cholestane-3beta,5alpha,6beta-triol, one of the two major neutral metabolites recovered from the feces was identified as cholestane-3beta,5alpha-diol-6-one, which is chemically identical to this compound. This finding unequivocally establishes an in vivo pathway for the formation of this 6-keto compound through the oxidation of the 6beta-hydroxyl group of its precursor.

The other major metabolite identified was a mixture of long-chain fatty acid esters of the parent compound, cholestane-3beta,5alpha,6beta-triol. This indicates that alongside oxidation, esterification is a competing metabolic pathway for this triol. The relative flux through these two pathways—oxidation to the 6-keto derivative versus esterification—would be a critical determinant of the metabolic fate of cholestane-3beta,5alpha,6beta-triol.

Enzymatic Control of Cholestane Metabolism

The transformation of cholestane derivatives is primarily under the control of various enzymes, particularly those belonging to the hydroxysteroid dehydrogenase (HSD) and cytochrome P450 (CYP) superfamilies.

In rat liver microsomes, the interconversion of cholestane derivatives is well-documented. For instance, 3-beta-hydroxysteroid dehydrogenase catalyzes the conversion of 5alpha-cholestan-3-one to 5alpha-cholestan-3beta-ol, a reaction requiring NADPH as a hydrogen donor. The reverse reaction, the oxidation of 5alpha-cholestan-3beta-ol to 5alpha-cholestan-3-one, is also catalyzed by microsomal enzymes in the presence of oxygen and an NADP-generating system. While this pertains to the 3-position, it highlights the role of HSDs in the reversible oxidation and reduction of hydroxyl and keto groups on the cholestane skeleton. It is plausible that a similar enzymatic system, likely a specific 6-hydroxysteroid dehydrogenase, is responsible for the formation of this compound from its 6-hydroxy precursor.

The table below summarizes the enzymatic activities related to cholestane metabolism in rat liver microsomes, providing a basis for understanding the potential enzymatic control of this compound metabolism.

| Enzyme/System | Substrate | Product(s) | Cofactor(s) | Inhibitors/Regulators | Reference |

| 3-beta-hydroxysteroid dehydrogenase | 5alpha-cholestan-3-one | 5alpha-cholestan-3beta-ol, 5alpha-cholestan-3alpha-ol | NADPH | Cholest-5-en-3-one, 5alpha-cholestane-3beta,7alpha-diol, 5alpha-cholestan-7-on-3beta-ol | |

| Microsomal oxidation system | 5alpha-cholestan-3beta-ol | 5alpha-cholestan-3-one | O2, NADP-generating system | Not specified | |

| Cholest-4-en-3-one 5alpha-reductase | Cholest-4-en-3-one | 5alpha-cholestan-3-one | NADPH | Certain Δ4-3-ketosteroids, Cholest-5-en-3-one |

Regulatory Mechanisms of Steroid Metabolism

The regulation of steroid metabolism, including that of cholestane derivatives, is a multi-layered process involving genetic and hormonal controls. The expression of key enzymes in steroidogenic pathways is often regulated by transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs control the expression of genes involved in cholesterol biosynthesis and uptake. When cellular sterol levels are low, SREBPs are activated, leading to increased expression of enzymes like HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Conversely, high sterol levels suppress SREBP activation, downregulating cholesterol synthesis. It is conceivable that the enzymes responsible for the metabolism of this compound are also under the regulatory influence of such sterol-sensing mechanisms.

Hormonal regulation also plays a crucial role. For example, glucocorticoids are known to influence the expression and activity of various metabolic enzymes. The activity of 11beta-hydroxysteroid dehydrogenase, an enzyme that interconverts active and inactive glucocorticoids, is regulated by factors such as pro-inflammatory cytokines. This highlights the potential for the metabolic flux of this compound to be influenced by the broader endocrine and inflammatory status of the organism.

The table below outlines some of the key regulatory proteins involved in general cholesterol and steroid metabolism, which may also influence the metabolic fate of this compound.

| Regulatory Protein | Function | Target Genes/Enzymes | Mode of Action | Reference |

| SREBPs | Transcription factor | HMG-CoA reductase, LDL receptor | Binds to Sterol-Sensitive Response Elements (SREs) in gene promoters to regulate transcription based on cellular sterol levels. | |

| SCAP | SREBP cleavage-activating protein | SREBPs | Acts as a sterol sensor; retains SREBP in the endoplasmic reticulum when sterol levels are high. | |

| HMG-CoA Reductase | Rate-limiting enzyme in cholesterol biosynthesis | - | Its activity is regulated by feedback inhibition from cholesterol and by phosphorylation. | |

| 11beta-HSD | Interconverts active and inactive glucocorticoids | - | Regulates local glucocorticoid concentrations, influencing the expression of other metabolic enzymes. |

While direct experimental data on the metabolic flux and specific regulatory pathways for this compound are currently lacking in the scientific literature, the established principles of steroid metabolism in model organisms provide a solid framework for understanding its likely biotransformation and control. Future studies employing techniques like stable isotope tracing and genetic manipulation in model organisms will be essential to delineate the precise metabolic pathways, quantify the metabolic flux, and identify the specific regulatory networks governing the fate of this particular oxysterol.

Biological Interactions and Mechanistic Investigations Excluding Clinical Applications

Role in Steroidogenesis and Sterol Regulatory Mechanisms at a Fundamental Level

The primary role identified for 5alpha-Cholestan-3beta-ol-6-one in steroidogenesis is as a metabolic precursor in the biosynthesis of ecdysteroids in insects. Ecdysteroids are crucial steroid hormones that control molting and metamorphosis.

Research using the prothoracic glands of the silkworm, Bombyx mori, has demonstrated the conversion of cholesterol into this compound. nih.gov In these in vitro studies, prothoracic glands were incubated with radiolabeled this compound. The results showed a disappearance of the labeled compound from the glands with a concurrent appearance of radiolabeled alpha-ecdysone, the active molting hormone, in the culture medium. This finding strongly suggests that this compound is an intermediate in the biosynthetic pathway of alpha-ecdysone from cholesterol in this species. nih.gov

The formation of its core structure is related to the broader pathways of sterol metabolism. The parent compound, 5alpha-Cholestan-3beta-ol (cholestanol), is known to be synthesized from cholesterol in mammals. This conversion proceeds via the intermediate 5alpha-cholestan-3-one (B1202042), which is then reduced to 5alpha-cholestan-3beta-ol. nih.govnih.gov This established pathway highlights the enzymatic machinery present in mammalian systems capable of producing the 5-alpha-reduced cholestane (B1235564) skeleton. In rats, the related compound cholestane-3beta,5alpha,6beta-triol is metabolized into two major neutral compounds, one of which is cholestane-3beta,5alpha-diol-6-one, indicating that metabolic modifications at the C-6 position of the cholestane ring occur in vivo. nih.gov

Interaction with Enzymes and Receptors

The biosynthesis of the 5alpha-cholestane (B130426) skeleton involves specific enzymes. Cholest-4-en-3-one 5α-reductase, found primarily in the microsomal fraction of rat liver, catalyzes the conversion of cholest-4-en-3-one to 5α-cholestan-3-one, a direct precursor to the cholestanol (B8816890) backbone. researchgate.net Subsequently, 3-beta-hydroxysteroid dehydrogenase, also localized in liver microsomes, reduces 5alpha-cholestan-3-one to 5alpha-cholestan-3beta-ol, utilizing NADPH as a hydrogen donor. nih.gov While these enzymes are responsible for producing the precursor to this compound, studies on the direct modulatory effect of the 6-keto compound on these enzymes are not available.

However, research on sulfated derivatives of structurally similar compounds has revealed significant interactions with other enzymes. Specifically, polyhydroxylated and sulfated derivatives of 5α-cholestan-6-one have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.govresearchgate.net These studies found that the inhibitory activity was dependent on the specific location and configuration of the sulfate (B86663) groups. nih.govresearchgate.net

| Compound | Enzyme | Activity | IC50 Value | Source |

|---|---|---|---|---|

| 2β,3α,6α-trihydroxy-5α-cholestan-6-one trisulfate | Acetylcholinesterase (AChE) | Inhibition | 15.48 μM | nih.gov |

| 2β,3α-dihydroxy-5α-cholestan-6-one disulfate | Acetylcholinesterase (AChE) | Inhibition | 14.59 μM | researchgate.net |

| 2β,3α,6α-trihydroxy-5α-cholestan-6-one trisulfate | Butyrylcholinesterase (BChE) | Lower inhibition compared to AChE | Not specified | nih.gov |

| 2β,3α-dihydroxy-5α-cholestan-6-one disulfate | Butyrylcholinesterase (BChE) | Lower inhibition compared to AChE | Not specified | nih.gov |

These sulfated steroids showed a selective inhibitor profile, with activity against butyrylcholinesterase being an order of magnitude lower than that against acetylcholinesterase. nih.gov

Direct ligand binding studies for this compound with specific steroid-binding proteins (e.g., sex hormone-binding globulin, corticosteroid-binding globulin) or nuclear receptors are limited in the scientific literature. ontosight.ai

However, research on a closely related metabolite, cholestane-3β,5α,6β-triol, has demonstrated specific binding in the central nervous system. This triol, a major metabolite of cholesterol, was found to be a negative modulator of NMDA-type glutamate (B1630785) receptors. nih.gov Radioactive ligand binding assays using primary cultured cerebellar granule neurons showed that [³H]triol binds with high affinity and displaces the binding of the NMDA receptor open-channel blocker [³H]MK-801. This suggests a direct interaction between the triol and the NMDA receptor complex. nih.gov While this study was not performed on this compound, it indicates that oxidized cholestane steroids can act as ligands for neuronal receptors.

Influence on Cellular Processes in In Vitro Models and Model Organisms

The most direct cell culture investigation involving this compound utilized an organ culture system. Prothoracic glands from the last instar larvae of the silkworm, Bombyx mori, were used to trace the metabolic fate of the compound. These experiments demonstrated its role as a precursor in a key biochemical pathway—ecdysone (B1671078) synthesis—by showing its direct conversion to the final hormone. nih.gov

Studies on structurally related oxysterols provide further insight into the potential cellular effects of cholestane derivatives. For instance, cholestane-3 beta,5 alpha,6 beta-triol was shown to have a significant impact on the integrity of vascular endothelial cells in culture.

| Compound | Cell Type | Observation | Key Finding | Source |

|---|---|---|---|---|

| Cholestane-3 beta,5 alpha,6 beta-triol | Cultured Vascular Endothelial Monolayers | Increased albumin transfer across the cell monolayer | Decreased endothelial barrier function | nih.gov |

| Cholestane-3 beta,5 alpha,6 beta-triol | Cultured Vascular Endothelial Monolayers | Release of lactate (B86563) dehydrogenase (LDH) after 24 hours | Induction of cell cytotoxicity | nih.gov |

| Cholestane-3 beta,5 alpha,6 beta-triol | Cultured Vascular Endothelial Monolayers | Morphological perturbations of the cell monolayer | Disruption of cell structure | nih.gov |

| This compound | Bombyx mori Prothoracic Glands (Organ Culture) | Conversion to radiolabeled alpha-ecdysone | Confirmed as a precursor in ecdysone biosynthesis | nih.gov |

Exposure to the triol at a concentration of 20 µM for 24 hours led to a time- and concentration-dependent increase in the transfer of albumin across the endothelial monolayer, indicating a loss of barrier function. nih.gov This effect was accompanied by morphological changes and, after prolonged incubation, a significant release of the cytotoxic marker lactate dehydrogenase (LDH). nih.gov

Information on the direct modulation of gene expression by this compound is not currently available. However, the demonstrated biological activities of this compound and its close relatives imply involvement in cellular signaling pathways.

The inhibition of acetylcholinesterase by sulfated derivatives of 5α-cholestan-6-one represents a clear interaction with a key component of cholinergic signaling pathways in the nervous system. nih.govresearchgate.net By preventing the breakdown of acetylcholine, such inhibitors can significantly alter nerve signal transmission.

Furthermore, the action of the related compound cholestane-3β,5α,6β-triol as a negative modulator of NMDA receptors points to its influence on glutamate signaling. nih.gov Overstimulation of NMDA receptors is linked to excitotoxicity and neuronal damage, so a negative modulator can have significant effects on neuronal survival and function. This interaction demonstrates that cholestane-based steroids can modulate major neurotransmitter systems, a critical aspect of cellular signaling in the brain. nih.gov

Significance in Membrane Biochemistry and Lipid Homeostasis (Fundamental Research)

Direct research into the specific role of this compound in membrane biochemistry and lipid homeostasis is limited. However, significant insights can be drawn from studies on its close structural analog and metabolic precursor, cholestane-3beta,5alpha,6beta-triol. As oxidized derivatives of cholesterol, oxysterols like these are known to be crucial components of eukaryotic plasma membranes, where they play vital roles in modulating membrane properties nih.gov.

Fundamental research using cultured cell models has demonstrated that cholestane-3beta,5alpha,6beta-triol can significantly impact cell membrane integrity and function. One key finding is its ability to decrease the barrier function of vascular endothelial cell monolayers nih.gov. This effect was found to be both time and concentration-dependent, leading to increased permeability to plasma components like albumin nih.gov. Such alterations in membrane function highlight the potential for oxysterols to influence lipid homeostasis and tissue integrity at a fundamental level.

Furthermore, studies have shown that cholestane-3beta,5alpha,6beta-triol can exert cytotoxic effects, causing damage to aortic smooth muscle cells and the endothelium in rat models nih.gov. At the subcellular level, this oxysterol has been found to promote mitochondrial dysfunction by inducing the production of reactive oxygen species (ROS), which leads to oxidative damage of mitochondrial membranes nih.gov.

These findings on a closely related precursor suggest that the introduction of a ketone group at the C-6 position, as seen in this compound, would also have significant implications for its interaction with lipid membranes and its role in cellular lipid homeostasis. The polarity and stereochemistry of the molecule are critical factors in its ability to intercalate into the phospholipid bilayer and perturb its structure and function.

Table 1: Research Findings on the Effects of Cholestane-3beta,5alpha,6beta-triol (A Precursor to this compound)

| Experimental Model | Finding | Implication for Membrane Biochemistry/Lipid Homeostasis | Reference |

| Cultured Endothelial Cell Monolayers | Significantly increased albumin transfer across the monolayer in a time and concentration-dependent manner. | Reduces the selective barrier function of the endothelium, altering membrane permeability. | nih.gov |

| Rat Aorta | Caused toxic cell damage to aortic smooth muscle cells and endothelium. | Demonstrates a cytotoxic potential that can disrupt tissue architecture and cellular lipid integrity. | nih.gov |

| Isolated Mice Liver Mitochondria | Induced production of reactive oxygen species (ROS), leading to oxidative damage and mitochondrial dysfunction. | Suggests a mechanism for cellular damage via disruption of organelle membranes and lipid peroxidation. | nih.gov |

| Cultured Neurons (Spinal Cord, Cortical, Cerebellar) | Protected against glutamate-induced neuronal injury. | Acts as a negative modulator of NMDA receptors, indicating a role in regulating membrane receptor function. | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is indispensable for the isolation and purification of 5alpha-Cholestan-3beta-ol-6-one from complex biological matrices or synthetic reaction mixtures, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of cholestane (B1235564) derivatives. nih.govnih.gov For this compound, reversed-phase HPLC would typically be employed, using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The presence of the polar hydroxyl and ketone groups allows for effective separation from less polar sterols. UV detection is possible due to the carbonyl group, although the absorbance is weak. More sensitive detection can be achieved using evaporative light scattering detection (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS). acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile steroids. rsc.org Prior to analysis, this compound requires derivatization to increase its volatility and thermal stability. The 3-beta-hydroxyl group is typically converted to a trimethylsilyl (B98337) (TMS) ether. mdpi.com The derivatized compound is then separated on a capillary column (e.g., DB-5ms) and detected by a mass spectrometer. The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a chemical fingerprint for identification and structural confirmation. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying steroids in complex samples. This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. For this compound, a specific precursor ion (the molecular ion or a related adduct) is selected and fragmented to produce characteristic product ions. By monitoring these specific transitions (Selected Reaction Monitoring, SRM), the compound can be quantified with high precision, even at very low concentrations. nih.gov

| Technique | Typical Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Key Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water | UV, ELSD, MS | Purification and Quantification |

| GC-MS | Fused Silica Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Identification and Quantification (after derivatization) |

| LC-MS/MS | Reversed-Phase (C18, C8) | Acetonitrile/Water with modifiers | Tandem Mass Spectrometry (SRM) | High-Sensitivity Quantification |

High-Resolution Mass Spectrometry for Metabolite Identification and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound and its metabolites. Unlike nominal mass instruments, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental composition of the molecule.

For this compound (C₂₇H₄₆O₂), the expected accurate mass provides a highly specific filter for its detection in complex mixtures. HRMS, often coupled with LC (LC-HRMS), is used to distinguish between compounds with the same nominal mass but different elemental formulas.

Furthermore, the fragmentation patterns obtained from HRMS/MS experiments are vital for structural confirmation. rsc.org Key fragmentation pathways for the cholestane skeleton can be analyzed to confirm the core structure. For instance, characteristic losses of water from the hydroxyl group and cleavages within the steroid rings and side chain provide definitive structural information. The presence and position of the ketone group at C-6 and the hydroxyl group at C-3 significantly influence the fragmentation, leading to a unique mass spectrum that confirms the specific isomer. rsc.org This level of detail is essential for differentiating this compound from other isomeric oxysterols.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Comprehensive Structural Elucidation

NMR and IR spectroscopy are powerful, non-destructive techniques that provide comprehensive information about the molecular architecture of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:

A strong, broad band in the region of 3400-3200 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.

A sharp, strong absorption band around 1715-1700 cm⁻¹, characteristic of the C=O stretching vibration of the saturated six-membered ring ketone.

Bands in the 2950-2850 cm⁻¹ region due to C-H stretching of the alkane backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information on the carbon-hydrogen framework.

¹H NMR: The spectrum would show characteristic signals for the angular methyl groups (C18 and C19) as singlets in the upfield region. The proton at C-3 attached to the hydroxyl group (H-3α) would appear as a multiplet whose chemical shift and splitting pattern are indicative of the equatorial orientation of the hydroxyl group. Protons adjacent to the ketone at C-6 (e.g., at C-5 and C-7) would be shifted downfield.

¹³C NMR: The spectrum would show 27 distinct carbon signals. The carbonyl carbon (C-6) would be significantly deshielded, appearing far downfield (around 210 ppm). The carbon bearing the hydroxyl group (C-3) would resonate around 70-75 ppm. The remaining carbon signals would correspond to the cholestane skeleton, with their specific chemical shifts confirming the 5-alpha stereochemistry.

Together, 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and relative stereochemistry of this compound.

| Spectroscopic Technique | Key Feature | Expected Observation for this compound |

|---|---|---|

| IR Spectroscopy | Functional Groups | O-H stretch (~3300 cm⁻¹), C=O stretch (~1710 cm⁻¹) |

| ¹H NMR Spectroscopy | Proton Environment | Signals for angular methyls, downfield shifts for protons near C=O |

| ¹³C NMR Spectroscopy | Carbon Skeleton | Signal for C=O carbon (~210 ppm), C-OH carbon (~72 ppm) |

Chiroptical Methods (e.g., Circular Dichroism Spectroscopy) for Stereochemical Analysis

The complex three-dimensional structure of steroids, with multiple chiral centers, necessitates the use of chiroptical methods for absolute configurational and conformational analysis. Circular Dichroism (CD) spectroscopy is particularly well-suited for this purpose. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For this compound, the ketone carbonyl group at C-6 acts as a chromophore, which absorbs UV light in the region of 280-300 nm (the n→π* transition). The sign and intensity of the Cotton effect (the CD band associated with this absorption) are highly sensitive to the local stereochemical environment of the carbonyl group.

The Octant Rule for saturated ketones can be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. The conformation of the A and B rings of the steroid, which is fixed in a rigid trans-decalin-like system in the 5-alpha series, dictates the geometry around the C-6 ketone. Perturbations by atoms in the "rear" octants relative to the C=O group will determine the sign and magnitude of the observed CD signal, allowing for the confirmation of the stereochemistry at C-5 and the conformation of the surrounding rings.

Development and Validation of Novel Assays for Research Applications (e.g., Isotopic Tracing)

To study the biosynthesis, metabolism, and mechanism of action of this compound, specialized assays are often developed and validated. Isotopic tracing is a cornerstone technique in this area.

This involves synthesizing the compound with one or more atoms replaced by a stable or radioactive isotope. For example, deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be incorporated at specific positions in the molecule. When this labeled compound is introduced into a biological system (e.g., cell culture or an animal model), its fate can be traced by detecting the isotopic label using mass spectrometry or NMR.

Applications of Isotopic Tracing:

Metabolic Pathway Elucidation: By administering a labeled precursor, researchers can identify the metabolic products of this compound by tracking the isotopic label, thus mapping out its metabolic pathways.

Enzyme Kinetics: Labeled substrates are used to measure the rates of enzymatic reactions with high precision.

Quantitative Analysis: A known amount of the isotopically labeled compound can be used as an internal standard in mass spectrometry-based quantification assays (isotope dilution mass spectrometry), providing the most accurate method for determining the concentration of the unlabeled endogenous compound in biological samples.

The development of such assays requires careful validation to ensure they are accurate, precise, reproducible, and specific for this compound.

Structure Activity Relationship Sar and Computational Studies

Structure-Activity Investigations of 5alpha-Cholestan-3beta-ol-6-one and its Synthesized Analogs

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from investigations into structurally similar cholestane (B1235564) derivatives. The presence and orientation of functional groups on the cholestane skeleton are critical determinants of biological activity. nih.gov

For instance, studies on various cholestane analogs have demonstrated that modifications at positions 3, 5, and 6 can significantly impact their biological profiles. The introduction of hydroxyl groups, keto groups, or other substituents alters the polarity, steric bulk, and hydrogen bonding capacity of the molecule, thereby influencing its binding affinity to target proteins. rsc.org

In the broader context of steroidal compounds, SAR studies have revealed that even minor changes, such as the epimerization of a hydroxyl group or the introduction of a double bond, can lead to substantial differences in pharmacological effects. nih.gov These findings underscore the importance of the precise three-dimensional arrangement of functional groups for biological recognition.

Table 1: Key Structural Features and Their Potential Influence on Activity

| Structural Feature | Position | Potential Influence on Biological Activity |

| 3β-hydroxyl group | C3 | Potential for hydrogen bonding with receptor sites. Its equatorial orientation may be crucial for optimal binding. |

| 5α-hydrogen | A/B ring junction | Confers a relatively flat, trans-fused A/B ring system, influencing the overall shape of the molecule. |

| 6-keto group | C6 | Introduces a polar region and a potential hydrogen bond acceptor site, which can be critical for interaction with biological targets. |

| Cholestane side chain | C17 | The lipophilic side chain contributes to the overall hydrophobicity of the molecule, likely influencing its membrane permeability and interaction with hydrophobic pockets in target proteins. |

Stereochemical Influences on Biochemical Interactions and Activity

The stereochemistry of this compound is a paramount factor governing its biochemical interactions. The specific spatial arrangement of its atoms dictates how the molecule fits into the active site of a protein, akin to a key fitting into a lock. nih.gov

The "5alpha" designation refers to the stereochemistry at the junction of the A and B rings of the steroid nucleus, where the hydrogen atom at position 5 is on the opposite side of the ring system from the methyl group at position 10. This results in a relatively planar and rigid trans-fused ring system. This specific conformation is crucial for its recognition by certain enzymes and receptors. nih.gov

Molecular Modeling and Docking Simulations with Target Proteins (Non-Clinical)

In the absence of empirical data from clinical trials, molecular modeling and docking simulations provide a powerful computational approach to predict the potential interactions of this compound with various protein targets. jptcp.com These in silico techniques allow researchers to visualize and analyze the binding of a ligand (in this case, this compound) to the active site of a protein. nih.govnih.gov

The process typically involves generating a three-dimensional model of the compound and docking it into the binding pocket of a target protein whose structure has been determined experimentally (e.g., through X-ray crystallography) or predicted through homology modeling. jptcp.com The simulation software then calculates the binding energy and identifies the most favorable binding pose, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

For a compound like this compound, potential target proteins could include enzymes involved in steroid metabolism, such as reductases or dehydrogenases. researchgate.net Docking studies could reveal, for example, that the 3-hydroxyl and 6-keto groups form specific hydrogen bonds with amino acid residues in the active site, while the steroidal backbone engages in van der Waals interactions with hydrophobic residues. These computational insights can guide the design of new analogs with potentially enhanced or more specific activities. nih.gov

Conformational Analysis and Energetic Studies of Steroid Ring Systems

The biological activity of this compound is intrinsically linked to the conformational preferences and energetic properties of its steroid ring system. The 5alpha-cholestane (B130426) skeleton provides a rigid framework upon which the functional groups are displayed. larodan.com

The A, B, and C rings of the cholestane nucleus typically adopt stable chair conformations. The trans-fusion of the A and B rings in the 5alpha-series results in a relatively flat and extended molecular shape. The cyclopentane (B165970) D-ring usually adopts an envelope or half-chair conformation. researchgate.net

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to determine the relative energies of different conformations and the rotational barriers of flexible side chains. These studies can help to understand the conformational landscape of this compound and identify the most stable, low-energy conformations that are likely to be biologically relevant. The presence of the C6-keto group can influence the local conformation of the B-ring, potentially causing slight distortions from a perfect chair conformation to accommodate the sp2 hybridized carbon. These subtle conformational details can have a significant impact on how the molecule interacts with its biological partners. researchgate.net

Future Directions and Emerging Research Avenues

Discovery and Characterization of Novel Biological Interactants (Enzymes, Receptors, Transporters)

The biological effects of 5alpha-Cholestan-3beta-ol-6-one are mediated through its interactions with various proteins. ontosight.ai Identifying and characterizing these molecular partners is a critical step in understanding its function.

Future research should aim to:

Identify specific receptors: Does this compound bind to known nuclear receptors or orphan receptors, thereby modulating gene expression?

Characterize interacting enzymes: Beyond the enzymes involved in its synthesis and degradation, what other enzymes does this compound interact with, potentially as a substrate, inhibitor, or allosteric regulator? For instance, the conversion of 5alpha-cholestan-3-one (B1202042) to 5alpha-cholestan-3beta-ol is catalyzed by a 3-beta-hydroxysteroid dehydrogenase. nih.gov

Investigate transport mechanisms: How does this compound move across cellular and subcellular membranes? Are specific transporters involved?

The following table summarizes potential biological interactants that warrant further investigation:

| Interactant Type | Potential Candidates | Research Focus |

| Enzymes | Cytochrome P450 family, Hydroxysteroid dehydrogenases | Elucidating biosynthetic and catabolic pathways. |

| Receptors | Nuclear receptors (e.g., LXR, FXR), Orphan receptors | Understanding mechanisms of signal transduction. |

| Transporters | ABC transporters, Solute carriers | Investigating cellular uptake, efflux, and distribution. |

Application of this compound as a Chemical Probe for Advanced Steroid Biochemistry Research

Due to its specific chemical structure, this compound can serve as a valuable tool for probing the intricacies of steroid biochemistry. ontosight.ai Its unique features, including the 6-keto group, can be exploited to design chemical probes for various applications.

Future applications could include:

Affinity-based protein profiling: Attaching a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) to this compound could enable the identification of its binding partners in complex biological samples.

Enzyme activity assays: Labeled versions of the compound could be used to develop sensitive and specific assays for enzymes involved in its metabolism.

Imaging cellular distribution: Fluorescently labeled this compound could be used to visualize its localization within cells and tissues, providing insights into its sites of action.

Development of Integrated Multi-Omics Methodologies for Comprehensive Sterolomics Profiling

To fully understand the biological significance of this compound, it is essential to study it within the broader context of the entire sterolome. nih.gov The development of integrated multi-omics approaches will be crucial for achieving a holistic view. nih.govtechscience.comnih.gov

This involves combining:

Sterolomics: Advanced mass spectrometry-based techniques for the comprehensive and quantitative analysis of all sterols and their metabolites in a biological system. nih.govelsevierpure.com This will allow for the precise measurement of this compound levels in relation to other sterols.

Genomics, Transcriptomics, and Proteomics: Integrating sterol profiles with data on gene expression and protein abundance will help to identify the genetic and regulatory networks that control the metabolism and signaling of this compound. mdpi.com

Such integrated approaches will enable researchers to build comprehensive models of sterol metabolism and function, and to identify how perturbations in these networks contribute to various physiological and pathological states.

Comparative Biochemical Studies of this compound Across Diverse Phyla and Physiological States.

Investigating the presence and function of this compound across a wide range of organisms and under different physiological conditions can provide valuable insights into its evolutionary conservation and biological roles. For example, cholestanol (B8816890), a related compound, is found in various organisms, including humans, and is implicated in conditions like cerebrotendinous xanthomatosis. nih.govnih.gov

Future comparative studies should explore:

Phylogenetic distribution: Is this compound present in invertebrates, plants, or microorganisms? If so, what are its functions in these organisms?

Physiological variations: How do the levels of this compound change during development, aging, or in response to different dietary conditions?

Pathophysiological relevance: Are the levels of this compound altered in diseases such as metabolic disorders, neurodegenerative diseases, or cancer? For instance, the related compound cholestane-3β,5α,6β-triol has been shown to have neuroprotective effects. nih.gov

The table below outlines potential areas for comparative studies:

| Comparative Aspect | Research Questions | Potential Significance |

| Across Phyla | Is the biosynthetic pathway conserved? What are its functions in different organisms? | Understanding the evolutionary origins and fundamental roles of the compound. |

| Physiological States | How do levels change with age, diet, or hormonal status? | Revealing its role in normal physiological processes. |

| Pathological Conditions | Are levels altered in metabolic diseases, cancer, or neurodegeneration? | Identifying its potential as a biomarker or therapeutic target. |

By pursuing these future research directions, the scientific community can expect to gain a much deeper understanding of the chemical biology of this compound and its importance in health and disease.

Q & A

Q. What statistical approaches are effective for analyzing dose-response relationships in toxicological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.